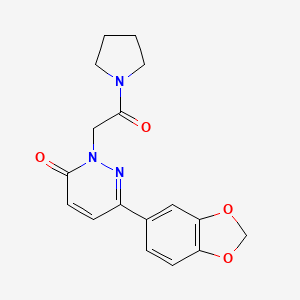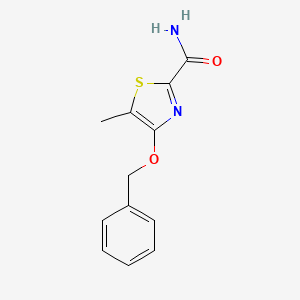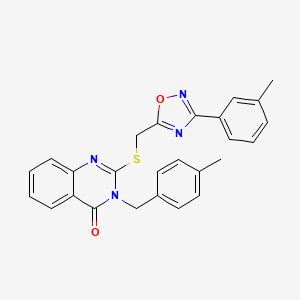![molecular formula C17H9FN2O B2521687 3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 161111-63-3](/img/structure/B2521687.png)
3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one" is a derivative of the pyridazinone class, which is known for its wide spectrum of biological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including cardiotonic, anticancer, antiangiogenic, antioxidant, and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multistep reactions starting from various precursors. For instance, N-substituted 3H-indeno[1,2-c]pyridazinones were synthesized from 5-alkyl-4,5-dihydro-6-[4-N-substituted phenyl]-3(2H)-pyridazinones, demonstrating the versatility of the pyridazinone scaffold . Similarly, a series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized by spectral techniques . The fluorophenyl pyridazinyl ketone, a precursor for various benzo-annelated heterocycles, was prepared from 3,6-dichloropyridazine .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been elucidated through various techniques, including crystallography and computational studies. For example, the crystal structure of a related compound, 4-benzyl-2-[2-(4-fluoro-phenyl)-2-oxoethyl]-6-phenyl-pyridazin-3(2H)-one, revealed the orientation of substituent rings relative to the central pyridazine ring and the presence of hydrogen bonding in the crystal lattice . Molecular docking studies have also been used to understand the interaction of pyridazinone derivatives with biological targets, such as monoamine oxidase (MAO) .
Chemical Reactions Analysis
Pyridazinone derivatives undergo various chemical reactions that are crucial for their biological activity. The substitution patterns on the pyridazinone core, particularly at the 3-position or C-8, have been shown to significantly influence the inhibitory potency against enzymes like MAO . The reactivity of these compounds allows for the design of molecules with specific biological activities, as demonstrated by the synthesis of compounds with potent antiangiogenic and antioxidant properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the planarity of the molecule, the conformation of rings, and the presence of intra- and intermolecular hydrogen bonds, which can affect solubility, stability, and reactivity . The presence of fluorine atoms in the structure can also impact the lipophilicity and electronic properties of the compounds, which are important for their interaction with biological targets .
科学的研究の応用
Anticancer Activity and Molecular Docking Studies
The synthesis of new pyridazinone derivatives, including structures related to "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one," has been explored for their potential anticancer activity. Mehvish and Kumar (2022) have reported on the creation of compounds showing promising in-vitro antioxidant activity, which is a critical factor in cancer treatment and prevention. These derivatives were assessed through molecular docking studies, indicating their potential interaction with cyclin-dependent kinase proteins and DNA, suggesting a pathway for anticancer activity Mehvish & Kumar, 2022.
Phosphodiesterase Inhibition for Schizophrenia Treatment
Research into pyridazinone-based compounds has also led to the discovery of potent inhibitors for phosphodiesterase 10A (PDE10A), a promising target for the treatment of schizophrenia. Kunitomo et al. (2014) synthesized a series of compounds, including "1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one" (TAK-063), showcasing potent inhibitory activity and excellent selectivity, along with favorable pharmacokinetics for brain penetration Kunitomo et al., 2014.
Monoamine Oxidase Inhibition
Compounds within the "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one" framework have been investigated for their inhibitory effects on monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases treatment. Kneubühler et al. (1995) synthesized a series of indeno[1,2-c]pyridazin-5-ones, demonstrating preferential inhibition of MAO-B, with activities ranging from weak to highly potent. This indicates the therapeutic potential of these compounds in treating disorders related to MAO-B Kneubühler et al., 1995.
Anti-inflammatory and Analgesic Activities
Further studies have identified the anti-inflammatory and analgesic properties of rigid structures derived from "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one" and similar compounds. Cignarella et al. (1982) explored modifications to 5H-indeno[1,2-c]pyridazine derivatives, noting the disappearance of anti-inflammatory activity in certain derivatives, while others maintained or enhanced their analgesic-antipyretic properties Cignarella et al., 1982.
作用機序
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities . They have been found to interact with various biological targets, leading to diverse physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to changes in cellular function . For instance, some pyridazinone derivatives have been found to exhibit antihypertensive activity by virtue of their vasorelaxant property .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
将来の方向性
特性
IUPAC Name |
3-(2-fluorophenyl)indeno[1,2-c]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O/c18-14-8-4-3-7-12(14)15-9-13-16(20-19-15)10-5-1-2-6-11(10)17(13)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZASIQHPITIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521612.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/no-structure.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2521616.png)

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)
![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)